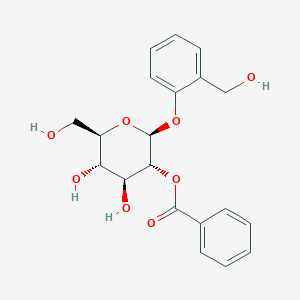

Tremuloidin

描述

This compound has been reported in Salix chaenomeloides, Salix phylicifolia, and other organisms with data available.

Structure

3D Structure

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O8/c21-10-13-8-4-5-9-14(13)26-20-18(17(24)16(23)15(11-22)27-20)28-19(25)12-6-2-1-3-7-12/h1-9,15-18,20-24H,10-11H2/t15-,16-,17+,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPNCAYVELBDRB-BFMVXSJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=CC=C3CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967366 | |

| Record name | 2-(Hydroxymethyl)phenyl 2-O-benzoylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-66-8 | |

| Record name | Tremuloidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tremuloidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)phenyl 2-O-benzoylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TREMULOIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2UU914Q2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of Tremuloidin Within Chemical Ecology

Historical Perspectives on Salicinoid Research in Salicaceae

The study of salicinoids, a class of phenolic glycosides characteristic of the Salicaceae family (willows and poplars), has a rich history rooted in pharmacology and ecology. The journey began with the isolation of salicin (B1681394), the lead compound that famously led to the development of aspirin. rothamsted.ac.ukrothamsted.ac.uk For many years, research focused on this single compound, but early investigations, particularly in the mid-20th century, began to unveil a much greater chemical diversity within the family.

Seminal studies during this period utilized techniques like hot-water extraction to identify a suite of related compounds in Populus species. oup.com These foundational efforts led to the characterization of signature salicinoids such as tremuloidin, salicortin (B1681395), and tremulacin (B192548). oup.com The analytical methods of the time, primarily qualitative approaches like thin-layer chromatography, were crucial in establishing the species-specific profiles of these compounds, although they were often based on a limited number of individual plants. nih.gov

The advancement of analytical technology, especially the advent of liquid chromatography-mass spectrometry (LC-MS), revolutionized salicinoid research. nih.gov These powerful techniques allowed for precise identification and quantification, revealing an unexpected diversity of salicinoids and the existence of distinct chemical phenotypes (chemotypes) within a single species, such as Populus tremula. nih.govplos.org Research on European aspen (P. tremula) identified not only the expected compounds like this compound and salicortin but also more complex structures previously thought to be exclusive to willows (Salix). plos.org

From an ecological standpoint, salicinoids were quickly recognized as the primary anti-herbivore defense compounds in Salicaceae. plos.orgwisc.edu Their role as deterrents to generalist insects and mammalian browsers became a central theme of research. plos.org This defensive function is now understood to be a primary evolutionary driver for the accumulation and diversification of these metabolites. oup.comresearchgate.netnih.gov

| Key Milestones in Salicinoid Research | Description | Primary Citations |

| Early 19th Century | Isolation and characterization of salicin from willow bark. | rothamsted.ac.ukrothamsted.ac.uknih.gov |

| Mid-20th Century | Foundational studies using hot-water extraction identify additional salicinoids, including this compound, salicortin, and tremulacin in Populus species. | oup.com |

| Late 20th Century | Establishment of salicinoids as key defensive compounds against herbivores, using bioassays and early chromatographic methods. | plos.orgwisc.edu |

| Early 21st Century | Application of advanced LC-MS techniques reveals high chemical diversity and distinct chemotypes within species. | nih.govplos.org |

| Modern Era | Integration of genomics, metabolomics, and techniques like CRISPR/Cas9 to elucidate biosynthetic pathways and the complex ecological roles of salicinoids beyond simple defense. | oup.comresearchgate.netnih.govplantae.org |

Significance of this compound in Plant Specialized Metabolism Studies

Plant specialized metabolites, historically known as secondary metabolites, are compounds not essential for basic growth and development but are crucial for an organism's survival and interaction with its environment. nih.govroutledge.com They serve functions in defense, attraction of pollinators, and mediation of symbiotic relationships. nih.govnih.gov this compound is a significant compound within this framework, particularly in studies of the Salicaceae family.

This compound is one of the signature salicinoids found in North American trembling aspen (Populus tremuloides), alongside salicin, salicortin, and tremulacin. plos.orguqar.ca While often present in lower concentrations compared to salicortin and tremulacin, its consistent presence makes it an important marker in chemotaxonomic studies and ecological investigations. uqar.ca The entire suite of salicinoids is considered a form of constitutive defense, meaning the compounds are always present in the plant tissues rather than being produced in response to an attack. nih.gov

The biosynthesis of this compound and other salicinoids is a key area of research in plant specialized metabolism. These compounds are derived from the shikimate-phenylpropanoid pathway. plos.org Early radiolabeling experiments helped trace the origins of the salicinoid core structure to precursors like cinnamic and benzoic acid. nih.govoup.com The modular architecture of salicinoids—a core salicin skeleton modified by the addition of various chemical groups like benzoyl (in this compound and tremulacin) or acetyl moieties—suggests a highly channeled and genetically controlled biosynthetic process. nih.govplos.org This modularity makes the salicinoid pathway an excellent model system for studying how plants generate vast chemical diversity from a few common precursors using a limited number of enzymes. plos.org

Glycosylation, the attachment of a sugar moiety, is a critical modification step in the biosynthesis of specialized metabolites, and this compound is a glycoside. nih.gov This process, typically carried out by UDP-dependent glycosyltransferases (UGTs), enhances the stability and water solubility of compounds, which influences their storage, transport, and bioactivity. nih.gov The study of UGTs involved in salicinoid biosynthesis is an active research frontier, with the disruption of specific UGT genes in poplar leading to significant changes in the plant's chemical profile and even affecting its growth and development. rothamsted.ac.uknih.govplantae.org

Recent studies have also highlighted the broader ecological roles of these compounds. For instance, the profile of salicinoids, including this compound, in a poplar's root system can influence the composition of the surrounding soil microbial communities. asm.org Furthermore, research using genetically modified poplars with minimal salicinoid content has shown that the high metabolic cost of producing these defensive chemicals can create trade-offs, such as a reduced capacity for resprouting under carbon-limited conditions. nih.gov These findings underscore the significance of this compound and its relatives not just as simple defense chemicals, but as integral components of the plant's metabolic network, influencing its physiology, development, and ecosystem interactions.

Occurrence and Distribution of Tremuloidin

Botanical Sources and Phylogenetics of Tremuloidin Accumulation

The presence and concentration of this compound are not uniform across the plant kingdom, with its accumulation being a characteristic feature of certain genera.

Presence and Variation of this compound in Populus Species

This compound is a well-documented constituent of various Populus (poplar) species. nih.gov It is considered one of the signature salicinoids in species like the North American quaking aspen (Populus tremuloides), alongside salicin (B1681394), salicortin (B1681395), and tremulacin (B192548). diva-portal.orgwisc.edu Its presence has also been confirmed in European aspen (Populus tremula), where it co-occurs with a diverse array of other salicinoids. diva-portal.orgneocities.orgnih.gov

Research has shown significant variation in this compound content among different Populus species and even between genotypes of the same species. For instance, a study comparing the canker-resistant Populus tomentosa and the canker-susceptible Populus beijingensis found that this compound was one of the dominant phenolic compounds in P. tomentosa. apsnet.orgnih.gov In contrast, some genotypes of Populus trichocarpa have been observed to lack any measurable amounts of this compound. rsc.orgosti.gov This variability highlights the strong genetic control over the biosynthesis of this compound. wisc.edu In some cases, levels of this compound are very low compared to other phenolic glycosides like salicortin and tremulacin. wisc.eduresearchgate.net

The phylogenetic relationships within the Populus genus likely influence the patterns of this compound accumulation. While a comprehensive phylogenetic analysis linking specific lineages to this compound content is still an area of active research, the consistent presence of this compound in the Populus section, which includes P. tremuloides and P. tremula, suggests a shared evolutionary history of its biosynthetic pathway. idpan.poznan.pl

Table 1: Presence of this compound in Various Populus Species

| Species | Presence of this compound | Reference |

| Populus tremuloides (Quaking Aspen) | Present | diva-portal.orgwisc.eduneocities.org |

| Populus tremula (European Aspen) | Present | diva-portal.orgneocities.orgnih.gov |

| Populus tomentosa | Present and dominant | apsnet.orgnih.gov |

| Populus beijingensis | Lower concentration compared to P. tomentosa | apsnet.orgnih.gov |

| Populus trichocarpa | Variable, some genotypes lack it | rsc.orgosti.gov |

| Populus fremontii | Present | researchgate.net |

| Populus angustifolia | Present | researchgate.net |

| Hybrid Poplar (P. tremula x P. alba) | Present | asm.org |

Occurrence of this compound in Salix Species

This compound is also found in the genus Salix (willow), another prominent member of the Salicaceae family. nih.gov It has been identified in the leaves and bark of various willow species. nih.gov For example, this compound has been reported in Salix chaenomeloides and Salix phylicifolia. nih.gov It is also a major constituent in the juvenile stem and bark of Salix acutifolia, the leaves of S. chaenomeloides, and the twigs of Salix glandulosa. frontiersin.org The co-occurrence of this compound and other salicinoids in both Populus and Salix suggests a shared ancestral origin of the biosynthetic pathways for these compounds within the Salicaceae family.

Spatial and Temporal Dynamics of this compound within Plant Organisms

The concentration of this compound is not static within a plant; it varies between different organs, tissues, and over the developmental stages of the plant, and can be influenced by environmental conditions.

Organ-Specific Accumulation Profiles of this compound

This compound is found in various organs of poplar and willow trees, including leaves, bark, and twigs. nih.govfrontiersin.org Studies have shown that the accumulation of phenolic glycosides, including this compound, can differ significantly between these organs. For example, in Salix species, the highest number of phenolic glycosides are generally found in the leaves, followed by twigs, stems, and bark. frontiersin.org

Research on willow has shown that under certain conditions, such as salinity stress, this compound can become enriched in the roots. biorxiv.orgbiorxiv.org In contrast, a study on aspen (Populus tremuloides) indicated that non-structural carbohydrate reserves accumulated in non-photosynthetic organs like roots and stems during the previous growing season can drive the production of defensive compounds, including this compound, in the subsequent season. researchgate.net

Subcellular and Tissue Localization of this compound

Advanced imaging techniques have provided insights into the localization of this compound at the tissue and cellular levels. In the leaves of hybrid poplar, this compound has been found to be more localized in the veins. researchgate.netplos.orgresearchgate.net This localization within the vascular tissue suggests a potential role in transport or defense against pathogens and herbivores that target these nutrient-rich tissues. The biosynthesis of this compound involves enzymes that are localized in specific subcellular compartments, such as the cytosol. cdnsciencepub.com

Developmental and Environmental Influences on this compound Content

The concentration of this compound can change throughout the life of a plant. In clonal aspen (Populus tremuloides), the concentration of phenolic glycosides, including this compound, is high in the youngest ramets and decreases sharply with age. wisc.edu These age-related shifts in chemical composition can have significant ecological implications.

Environmental factors also play a crucial role in modulating this compound levels. nih.gov For example, studies on Populus tremula have shown that trees grown in a greenhouse environment may have higher concentrations of this compound compared to those grown in the field. diva-portal.org Drought conditions have also been shown to affect the levels of secondary metabolites, including this compound, in Populus trichocarpa leaves. rsc.orgosti.gov Furthermore, the presence of soil microbes can influence the metabolic profile of poplar roots and shoots, which can include changes in this compound content. nih.gov For instance, colonization of poplar roots by soil microbes has been linked to changes in the levels of this compound in root exudates. asm.orgnih.gov

Biosynthesis of Tremuloidin

Elucidation of the Salicinoid Biosynthetic Pathway

The complete biosynthetic pathway for salicinoids remains partially enigmatic, but significant progress has been made in identifying key enzymes and intermediates. nih.gov Salicinoids are derived from cinnamic acid, a product of the phenylpropanoid pathway. plantae.org Early radiolabeling experiments in Salix demonstrated that salicylaldehyde is incorporated into salicin (B1681394), the simplest salicinoid. utupub.fi Further studies showed that while salicyl alcohol is a precursor to salicin, other benzenoids like benzyl (B1604629) alcohol, benzaldehyde, and benzoic acid are incorporated into more complex salicinoids such as salicortin (B1681395), but not into salicin itself. utupub.fi

A pivotal development in understanding the pathway was the identification of potential intermediates, such as benzyl benzoate (B1203000) and salicyl benzoate. nih.gov This led to the hypothesis that the pathway involves the formation of these esters, followed by glycosylation and further modifications. The discovery of specific acyltransferases and glycosyltransferases has provided a foundational outline for the synthesis of salicortin and other complex salicinoids, including tremuloidin, via intermediates like salicyl benzoate and its glucoside. nih.gov The elucidation of this pathway relies heavily on a combination of transcriptomics, co-expression analysis, functional characterization of enzymes, and the use of advanced genetic tools like CRISPR/Cas9 to validate gene function in vivo. nih.gov

Enzymatic Components in this compound Biosynthesis

The synthesis of this compound from its precursors is a multi-step process catalyzed by specific classes of enzymes, primarily UDP-glycosyltransferases (UGTs) and acyltransferases. These enzymes are responsible for adding sugar moieties and acyl groups, respectively, to build the final complex structure of this compound.

UDP-glycosyltransferases (UGTs) are a large family of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule. plos.org This glycosylation step is crucial in the biosynthesis of salicinoids, enhancing their stability and solubility. nih.gov Plant UGTs belong to the GT family 1 and are characterized by a conserved C-terminal motif known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor. utupub.fiplos.org In Populus, over 171 UGT genes have been identified, and specific members have been pinpointed as key players in salicinoid formation through transcriptomics and co-expression analysis with known pathway genes. nih.govutupub.fi

Recent research has firmly established UGT71L1 as a central enzyme in the biosynthesis of major salicinoids. nih.gov Transcriptomics and co-expression analysis identified UGT71L1 as a candidate gene involved in the pathway. epa.gov Functional characterization of the recombinant UGT71L1 enzyme revealed that it specifically glycosylates salicyl benzoate, a proposed intermediate in the pathway. nih.govnih.gov

The definitive role of UGT71L1 was demonstrated using CRISPR/Cas9 gene editing in poplar. Knocking out the UGT71L1 gene in poplar hairy root cultures resulted in the complete loss of this compound, salicortin, and tremulacin (B192548). nih.govepa.gov Similar results were observed in whole transgenic poplar plants with UGT71L1 disruption, which showed substantial reductions in these major salicinoids. nih.gov These findings confirm that UGT71L1 is essential for the synthesis of this compound and other complex salicinoids. nih.govnih.gov The disruption of this gene halts the pathway, leading to the accumulation of precursors and demonstrating its non-redundant function in producing these defense compounds. plantae.orgnih.gov

Alongside UGT71L1, another UDP-glycosyltransferase, UGT78M1, was identified as a candidate enzyme in the salicinoid pathway due to its co-expression with other key genes. nih.govepa.gov The recombinant UGT78M1 enzyme showed a substrate preference similar to that of UGT71L1, accepting salicyl benzoate. nih.govepa.gov However, its precise in vivo role remains to be determined. nih.gov

Attempts to create CRISPR/Cas9 knockouts for UGT78M1 were not successful, and further studies suggest it does not contribute to the synthesis of salicortin, tremulacin, and this compound, at least in roots. nih.govepa.gov Research indicates that while UGT78M1 does not appear to participate in the main salicinoid biosynthetic pathway, it may be crucial for the homeostasis of salicyl benzoate glucoside. The fact that UGT71L1 knockout lines still retained about 50% of their salicin content suggests the existence of an alternate biosynthetic route to salicin, possibly involving other, yet-to-be-identified UGTs. nih.govnih.gov

Acyltransferases are critical for the structural diversity of salicinoids, catalyzing the addition of acyl groups to the core molecule. The BAHD family of acyltransferases, which use acyl-CoA thioesters as donors, are particularly important in plant specialized metabolism. wikipedia.orgresearchgate.net In Populus, two BAHD-type acyltransferases have been identified as key enzymes in the early steps of the salicinoid pathway, leading to the formation of essential intermediates. nih.gov

These enzymes are:

Benzoyl-CoA:salicyl alcohol O-benzoyltransferase (PtSABT): This enzyme shows the highest activity with benzoyl-CoA and salicyl alcohol, producing salicyl benzoate. nih.gov

Benzoyl-CoA:benzyl alcohol O-benzoyltransferase (PtBEBT): This enzyme preferentially uses benzoyl-CoA and benzyl alcohol to synthesize benzyl benzoate. utupub.finih.gov

The synthesis of salicyl benzoate and benzyl benzoate by these enzymes represents a critical step, providing the substrate for the subsequent glycosylation by UGT71L1. utupub.fi The characterization of these acyltransferases provided the first enzymatic evidence for the formation of the ester intermediates proposed for the salicinoid pathway. nih.gov

The elucidation of the this compound biosynthetic pathway depends on identifying the series of molecules that are transformed at each enzymatic step. Cinnamic acid, derived from the phenylpropanoid pathway, is the foundational precursor for salicinoids. plantae.org

Key precursors and intermediates identified in the pathway leading to this compound include:

Benzyl Benzoate: Proposed as a potential biosynthetic intermediate, it is synthesized by the enzyme PtBEBT from benzoyl-CoA and benzyl alcohol. nih.gov

Salicyl Benzoate: This compound is considered a central intermediate. nih.gov It is produced by the enzyme PtSABT from benzoyl-CoA and salicyl alcohol and serves as the direct substrate for the glycosyltransferase UGT71L1. utupub.finih.gov

Salicyl Salicylate: It has been proposed that salicyl salicylate may also be a substrate for UGT71L1. Disruption of UGT71L1 leads to an accumulation of salicylic (B10762653) acid, which could be explained if an unstable salicyl salicylate intermediate hydrolyzes. plantae.orgnih.gov

The pathway can be summarized in the following proposed steps: Acyltransferases like PtSABT produce salicyl benzoate, which is then glycosylated by UGT71L1. nih.gov This glycosylated intermediate is then subject to further enzymatic modifications to produce the complex salicinoids, including this compound.

Characterization of UDP-Glycosyltransferases (UGTs) in this compound Formation.

Genetic and Transcriptional Regulation of this compound Production

The biosynthesis of this compound, a prominent salicinoid in Populus species, is under intricate genetic and transcriptional control. While the entire pathway is not yet fully elucidated, research has identified key genes and regulatory interactions that govern the production of this defensive compound. The regulation involves a network of enzymes, primarily from the phenylpropanoid pathway, leading to the formation of the core salicyl alcohol structure, which is then further modified.

A pivotal discovery in understanding the genetic control of salicinoid biosynthesis was the identification of a specific UDP-dependent glycosyltransferase, UGT71L1. This enzyme plays a central role in the pathway leading to this compound and other related salicinoids like salicortin and tremulacin. utupub.fi Disruption of the UGT71L1 gene in hybrid poplar (Populus tremula x Populus alba) using CRISPR/Cas9 technology resulted in a significant reduction in the accumulation of these major salicinoids. nih.govplantae.org This finding confirms the essential function of UGT71L1 in the biosynthetic pathway.

Furthermore, the knockout of UGT71L1 led to an unexpected accumulation of salicylic acid, a key plant defense hormone. nih.govplantae.org This suggests a close metabolic link between the biosynthesis of salicinoids and the regulation of salicylic acid levels, indicating that the transcriptional control of this compound production is integrated with broader plant defense signaling networks. The accumulation of salicylic acid in the UGT71L1 knockout plants also resulted in noticeable changes in plant growth and morphology, highlighting the pleiotropic effects of genes involved in this specialized metabolic pathway. plantae.orguvic.ca

Gene Expression Analysis and Co-expression Studies

Gene expression analysis has been a powerful tool for identifying candidate genes involved in the biosynthesis of this compound and other salicinoids. By comparing the transcriptomes of Populus genotypes with contrasting salicinoid profiles, researchers can pinpoint genes whose expression levels correlate with the production of these compounds. nih.gov

A significant breakthrough in identifying key biosynthetic genes came from co-expression studies. utupub.fi Researchers leveraged large-scale RNA-sequencing (RNA-seq) data from numerous natural accessions of Populus trichocarpa to find genes that were co-expressed with known salicinoid pathway genes, namely SABT and BEBT. utupub.fi This approach successfully identified a UDP-dependent glycosyltransferase, UGT71L1, as a strong candidate for involvement in the pathway. utupub.fi Subsequent functional characterization confirmed its role in glycosylating a proposed intermediate, salicyl benzoate. utupub.finih.gov

Another glycosyltransferase, UGT78M1, was also identified through these co-expression analyses. oup.com While in vitro studies showed that UGT78M1 could also glucosylate salicyl benzoate, further experiments with CRISPR/Cas9-mediated knockouts in poplar hairy root cultures revealed that it does not contribute to the synthesis of salicortin, tremulacin, and this compound. utupub.fioup.com This highlights the importance of in vivo functional validation to complement co-expression data.

The table below summarizes the key genes identified through gene expression and co-expression analyses and their putative roles in the biosynthesis of this compound and related salicinoids.

| Gene | Enzyme Class | Putative Function in Salicinoid Biosynthesis | Method of Identification |

| UGT71L1 | UDP-dependent glycosyltransferase | Glycosylation of salicyl benzoate, a key step in the formation of salicortin and this compound. utupub.finih.gov | Co-expression analysis with SABT and BEBT, followed by functional characterization. utupub.fi |

| SABT | Acyltransferase | Synthesis of salicyl benzoate from salicyl alcohol and benzoyl-CoA. nih.gov | Identified through analysis of transgenic poplar with modified transcription factor expression. oup.com |

| BEBT | Acyltransferase | Synthesis of benzyl benzoate from benzyl alcohol and benzoyl-CoA. nih.gov | Identified alongside SABT. oup.com |

| UGT78M1 | UDP-dependent glycosyltransferase | In vitro activity towards salicyl benzoate, but in vivo studies suggest it is not involved in the biosynthesis of major salicinoids like this compound. utupub.fioup.com | Co-expression analysis with SABT and BEBT. oup.com |

Transcriptomic studies of Populus tremuloides have also revealed that the genetic basis for variation in salicinoid concentrations is complex and likely involves many genes with small effects, a characteristic of polygenic traits. nih.gov Differential expression analysis between high- and low-salicinoid genotypes has identified numerous genes involved in secondary metabolite biosynthesis and its regulation, providing a broader list of candidates for further investigation. nih.gov

Approaches for Metabolic Engineering of this compound Biosynthesis

Metabolic engineering offers promising avenues for enhancing the production of valuable plant secondary metabolites like this compound. The identification of key biosynthetic genes and a deeper understanding of their regulation are crucial prerequisites for successful engineering strategies.

One of the primary approaches for the metabolic engineering of this compound biosynthesis is the manipulation of the expression of key pathway genes. The central role of UGT71L1, as demonstrated by CRISPR/Cas9 knockout experiments, makes it a prime target. nih.govplantae.org Overexpression of UGT71L1, potentially in combination with other pathway genes like SABT and BEBT, could lead to increased flux through the salicinoid pathway and higher yields of this compound. Conversely, down-regulation of competing pathways that draw from the same precursor pools could also enhance production.

The close link between salicinoid biosynthesis and salicylic acid metabolism suggests another strategy. nih.govplantae.org Modulating the expression of genes at the interface of these two pathways could potentially redirect metabolic flux towards the production of this compound. However, given the important role of salicylic acid in plant defense and its impact on growth, such manipulations would need to be carefully controlled to avoid unintended negative consequences.

Furthermore, the polygenic nature of salicinoid production suggests that targeting a single gene may not be sufficient to achieve substantial increases in yield. nih.gov A more comprehensive approach, involving the simultaneous modification of multiple genes, including transcription factors that regulate the entire pathway, may be necessary. The identification of regulatory genes through ongoing transcriptomic and co-expression studies will be critical for this purpose.

The successful metabolic engineering of Escherichia coli for the high-level production of salicin, a simpler salicinoid, provides a valuable proof-of-concept. acs.org This work involved the heterologous expression of genes to construct a biosynthetic pathway from chorismate, a central metabolite in the shikimate pathway. acs.org Key steps included the synthesis of salicylate and its reduction to salicyl alcohol, followed by glycosylation. acs.org This demonstrates the feasibility of engineering microbial systems for the production of salicinoids, an approach that could potentially be adapted for this compound.

In Vitro Reconstruction and Heterologous Production Systems for this compound

The elucidation of the this compound biosynthetic pathway can be significantly advanced through the in vitro reconstruction of enzymatic reactions. This approach involves expressing and purifying individual enzymes of the pathway and then combining them in a controlled environment with their putative substrates to verify their function and characterize their kinetics. The successful in vitro characterization of UGT71L1, showing its ability to glucosylate salicyl benzoate, is a key example of this approach. utupub.fi Such cell-free systems allow for a detailed understanding of each step in the pathway without the complexities of the cellular environment.

Heterologous production systems offer a promising alternative to the extraction of this compound from its natural plant sources. By transferring the biosynthetic genes into a well-characterized microbial host, such as Escherichia coli or yeast (Saccharomyces cerevisiae), it may be possible to achieve high-level, scalable, and sustainable production. The successful production of salicin in E. coli demonstrates the potential of this strategy for other salicinoids. acs.org

The development of a heterologous production system for this compound would require the identification and transfer of all the necessary biosynthetic genes. This would likely include genes for the synthesis of the salicyl alcohol core from a central metabolite like chorismate, as well as the acyltransferases and glycosyltransferases responsible for the specific modifications that create this compound. The modular nature of salicinoid biosynthesis, with a common core structure and various acyl and glycosyl additions, may lend itself to a combinatorial biosynthesis approach in heterologous hosts, potentially allowing for the creation of novel salicinoid derivatives with altered biological activities.

The table below outlines the potential components of a heterologous production system for this compound, drawing parallels from the successful engineering of salicin production.

| Biosynthetic Step | Required Enzyme Classes (Putative) | Host Organism Considerations |

| Synthesis of Salicylate from Chorismate | Isochorismate synthase, Isochorismate pyruvate lyase | E. coli possesses the shikimate pathway for chorismate production. acs.org |

| Reduction of Salicylate to Salicyl Alcohol | Carboxylic acid reductase | Screening for efficient reductases is crucial. acs.org |

| Acylation of Salicyl Alcohol | Acyltransferases (e.g., a benzoyltransferase) | Identification and expression of the specific acyltransferase for this compound is required. |

| Glycosylation | Glycosyltransferases (e.g., UGT71L1) | Expression and activity of plant-derived glycosyltransferases in a microbial host. acs.org |

Challenges in developing a heterologous production system for this compound include ensuring the proper folding and activity of plant-derived enzymes in a microbial host, optimizing precursor supply, and dealing with potential toxicity of intermediates or the final product to the host organism. Despite these challenges, the advancements in synthetic biology and metabolic engineering provide a strong foundation for the future development of microbial cell factories for the production of this compound and other valuable salicinoids.

Ecological and Biological Roles of Tremuloidin

Mechanisms of Plant Defense Mediated by Tremuloidin

Defensive Interactions against Herbivores

This compound is part of a suite of chemical defenses that deter feeding by a range of herbivores. wisc.eduusda.gov The primary defense mechanism of phenolic glycosides, including this compound, is through antibiosis, where the compounds negatively affect the growth, development, and survival of herbivores. researchgate.neticrisat.org For instance, in quaking aspen (Populus tremuloides), the presence of these compounds has been shown to reduce the performance of generalist insect herbivores. wisc.edu

The defensive action of some phenolic glycosides is enhanced upon tissue damage. When an insect chews on a leaf, the enzymatic hydrolysis of related compounds like tremulacin (B192548) can produce this compound and 6-hydroxycyclohex-2-en-1-one (6-HCH). zju.edu.cn This latter compound can then be converted into potent toxins like phenol (B47542) or catechol within the insect's gut, inhibiting continuous feeding. zju.edu.cn

Studies on specific insect herbivores have revealed varying levels of susceptibility to this compound and other salicinoids.

Gypsy Moth (Lymantria dispar) : The performance of gypsy moth larvae is often negatively correlated with the concentration of phenolic glycosides in aspen leaves. wisc.eduresearchgate.net High levels of these compounds can lead to reduced growth and fecundity. researchgate.net However, the gypsy moth has shown some adaptation to these defenses, with its consumption sometimes being negatively related to phenolic glycosides but positively to condensed tannins. researchgate.net

Forest Tent Caterpillar (Malacosoma disstria) : Similar to the gypsy moth, the forest tent caterpillar's performance is generally reduced by higher concentrations of phenolic glycosides. wisc.edunih.gov These compounds act as feeding deterrents and can negatively impact larval growth. uvic.ca

Tiger Swallowtail (Papilio canadensis and Papilio glaucus) : Research on tiger swallowtail subspecies has shown differential susceptibility. For P. g. canadensis, which is adapted to feeding on aspen, this compound and other phenolic glycosides had no negative effects on survival or growth. usu.edu In contrast, for the non-adapted P. g. glaucus, while this compound itself showed no negative effects, related compounds like salicortin (B1681395) and tremulacin significantly increased larval duration and decreased growth rates by reducing consumption. usu.edu This suggests that the different components of the salicinoid mixture have varying impacts on different herbivore species.

Intraspecific and Interspecific Variability in Defense Phenotypes

The concentration of this compound and other phenolic glycosides exhibits significant variation both within and between plant species, leading to different defense phenotypes.

Intraspecific Variation: In species like European aspen (Populus tremula) and quaking aspen (P. tremuloides), there is substantial genetic variation among different clones in the levels of foliar secondary metabolites. usda.govoup.com For example, levels of total phenolic glycosides in quaking aspen can range from less than 1% to 16% of dry weight among different clones in the same environment. usda.gov This clonal variation strongly affects the performance of various aspen-feeding insects. wisc.edu Studies have shown that nitrogen availability can also influence the levels of individual salicinoids, with nitrogen addition increasing the levels of this compound in P. tremula. oup.com

Interspecific Variation: Different Populus species produce distinct profiles of phenolic glycosides. For instance, while quaking aspen contains salicin (B1681394), salicortin, this compound, and tremulacin, other species may have different combinations and concentrations of these and other related compounds. usda.govdiva-portal.org European aspen (P. tremula), for example, contains these same signature salicinoids but also more complex ones like 2'-cinnamoylsalicortin and 2'-acetylsalicin. diva-portal.org This interspecific variation in chemical defense contributes to differences in herbivore communities and interactions across different poplar species. unifr.ch

Contribution of this compound to Plant Chemical Ecology and Adaptability

The production of this compound and other salicinoids is also linked to the plant's response to its environment. For instance, the levels of these compounds can be influenced by resource availability, such as soil nitrogen. oup.com This plasticity in chemical defense allows plants to adjust their defensive investment in response to changing environmental conditions.

Analysis of this compound-Mediated Biological Interactions

Molecular and Cellular Pathways Influenced by this compound

The biosynthesis of this compound is part of the broader phenylpropanoid pathway, which produces a wide array of phenolic compounds. usda.gov While the exact biosynthetic pathway for many salicinoids is still being elucidated, it is known that they are derived from salicylic (B10762653) acid. usda.gov Recent research has identified a key enzyme, a UDP-dependent glycosyltransferase (UGT71L1), as being essential for the biosynthesis of major salicinoids, including this compound. nih.gov Disruption of this enzyme in poplar leads to a significant reduction in the concentrations of tremulacin, salicortin, and this compound. nih.gov

The defensive action of this compound and related compounds at the cellular level can involve the disruption of herbivore digestion. zju.edu.cn When ingested, the breakdown of more complex salicinoids can release toxic compounds that may cause lesions in the insect's gut, thereby deterring feeding. zju.edu.cnusu.edu Additionally, phenolic compounds can inhibit digestive enzymes and bind to proteins, reducing the nutritional value of the plant tissue for the herbivore. icrisat.org

Comparative Biological Activity of this compound within Salicinoids

Within the suite of salicinoids found in Populus species, there is a considerable variation in biological activity. Generally, the more complex salicinoids, salicortin and tremulacin, which contain an unstable 6-hydroxycyclohexen-on-oyl (HCH) moiety, are considered to be more toxic and have a greater impact on herbivore performance than the simpler compounds, salicin and this compound. wisc.eduusda.govnih.gov

Studies have consistently shown that salicortin and tremulacin are more effective at reducing herbivore growth and survival than this compound. wisc.eduusu.edu For example, in bioassays with the tiger swallowtail butterfly Papilio glaucus, salicortin and tremulacin significantly increased larval development time and decreased growth rates, whereas this compound showed no negative effects. usu.edu This difference in activity is attributed to the chemical structure of the compounds, particularly the presence of the HCH group in salicortin and tremulacin, which is absent in this compound. usu.eduwisc.edu

Interactive Data Table: Effects of this compound and Other Salicinoids on Herbivores

| Compound | Herbivore Species | Observed Effect |

| This compound | Lymantria dispar (Gypsy Moth) | Contributes to overall negative impact of phenolic glycosides on performance. wisc.eduresearchgate.net |

| This compound | Malacosoma disstria (Forest Tent Caterpillar) | Part of the chemical profile that deters feeding and reduces growth. wisc.eduuvic.ca |

| This compound | Papilio canadensis (Tiger Swallowtail) | No negative effect on survival or growth. usu.edu |

| This compound | Papilio glaucus (Tiger Swallowtail) | No significant negative effect on larval duration or growth. usu.edu |

| Salicortin | Papilio glaucus (Tiger Swallowtail) | Significantly increased larval duration and decreased growth rates. usu.edu |

| Tremulacin | Papilio glaucus (Tiger Swallowtail) | Significantly increased larval duration and decreased growth rates. usu.edu |

Analytical Methodologies for Tremuloidin Research

Extraction and Sample Preparation Protocols for Tremuloidin Analysis

The initial and critical step in the analysis of this compound is its efficient extraction from plant tissues, most commonly leaves and bark. The chosen protocol must ensure the stability of the compound, as phenolic glycosides can be prone to degradation.

A common procedure involves flash-freezing plant material, such as leaves from Populus species, in liquid nitrogen immediately after collection. This is followed by lyophilization (freeze-drying) and grinding the tissue into a fine powder to maximize the surface area for extraction. plos.org For extraction, a specific mass of the powdered tissue, typically around 10 mg, is mixed with a solvent system. plos.org A frequently used solvent mixture is a combination of methanol (B129727), chloroform, and water, which effectively solubilizes a broad range of metabolites, including this compound. plos.org To ensure the accuracy and reproducibility of quantitative analysis, an internal standard, such as deuterated salicylic (B10762653) acid, is often added to the extraction solvent. plos.org

The extraction is typically performed at a cold temperature (e.g., 4°C) to minimize enzymatic degradation of the target compounds. plos.orgnih.gov Following extraction, the mixture is centrifuged to separate the solid plant debris from the liquid supernatant containing the dissolved metabolites. plos.orgnih.gov An aliquot of the supernatant is then carefully transferred and evaporated to dryness, often using a speed vacuum concentrator. plos.orgnih.gov Just prior to analysis, the dried residue is reconstituted in a small volume of a solution, such as a mixture of methanol and aqueous formic acid, to ensure compatibility with subsequent chromatographic and mass spectrometric analyses. plos.orgnih.gov This multi-step process is designed to yield a clean, concentrated sample suitable for instrumental analysis. nih.gov Some studies have also utilized microwave-assisted extraction (MAE) with water as a solvent to isolate salicylates, including this compound, from aspen bark. researchgate.net

Chromatographic Separation Techniques for this compound

Chromatography is the cornerstone for separating this compound from other closely related phenolic glycosides and metabolites present in plant extracts. The primary goal of the chromatographic step is to resolve individual compounds from the complex mixture before they are detected and quantified. researchgate.net Reversed-phase liquid chromatography is the most common approach, where compounds are separated based on their differential partitioning between a nonpolar stationary phase (the column) and a polar mobile phase. canambioresearch.com

The choice of mobile phase solvents, such as acetonitrile (B52724) or methanol mixed with water, and the use of additives like formic or acetic acid, are optimized to achieve the best separation (selectivity) and peak shape. canambioresearch.comjfda-online.com The development of these separation methods has been crucial for distinguishing between structurally similar compounds like salicin (B1681394), salicortin (B1681395), and tremulacin (B192548), which often co-occur with this compound. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) has been a standard and reliable technique for the analysis of this compound and other salicylates for many years. jfda-online.comnih.gov In a typical HPLC setup for this compound analysis, a C18 column is used as the stationary phase. jfda-online.comsci-hub.se The separation is achieved by applying a gradient elution, where the composition of the mobile phase is changed over time. For instance, a gradient system might involve a mobile phase of water (often containing 1% tetrahydrofuran) and methanol, with the proportion of methanol increasing during the run to elute more nonpolar compounds. sci-hub.se

Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the compounds as they elute from the column. jfda-online.com this compound and other salicylates exhibit characteristic UV absorbance maxima that aid in their identification. diva-portal.org HPLC methods have been successfully used to separate and quantify this compound in extracts from various plant sources, including the flowers of Salix capitata and the root bark of Pseudolarix kaempferi. jfda-online.comresearchgate.net While effective, traditional HPLC methods can have longer run times, often around 60 minutes per sample. nih.govresearchgate.net

| Parameter | Details | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | jfda-online.comresearchgate.net |

| Stationary Phase | Reversed-phase C18 column | jfda-online.comsci-hub.se |

| Mobile Phase | Gradient elution with water:methanol:tetrahydrofuran or acetonitrile:aqueous acetic acid | jfda-online.comsci-hub.se |

| Detection | UV or Diode Array Detector (DAD) | jfda-online.comdiva-portal.org |

| Application | Separation and quantification of this compound and other diterpenoids/salicylates | jfda-online.comresearchgate.net |

| Typical Run Time | Approximately 60 minutes per sample | nih.govresearchgate.net |

The advent of Ultra-High Performance Liquid Chromatography (UHPLC) has marked a significant advancement in the analysis of this compound. nih.gov UHPLC systems utilize columns packed with smaller particles (typically under 2 µm) and operate at much higher pressures than conventional HPLC systems. nih.govchromatographytoday.com This results in dramatically improved resolution, higher sensitivity, and substantially shorter analysis times. chromatographytoday.com

For this compound analysis, UHPLC methods can reduce the separation time to as little as 13.5 minutes per sample, a significant improvement over the roughly 60 minutes required by many HPLC protocols. nih.govresearchgate.net This increase in speed is particularly advantageous for high-throughput screening of large numbers of samples, such as in population-level studies of plant chemotypes. plos.orgdiva-portal.org A typical UHPLC method for salicylates might use a C18 GOLD column and a gradient of water with 0.1% formic acid and methanol with 0.1% formic acid. diva-portal.orgfrontiersin.org The enhanced separation power of UHPLC allows for the baseline separation of nine or more phenolic glycosides, including this compound, in a single run. nih.gov This capability is crucial for accurately quantifying individual compounds in genotypes with highly variable metabolite profiles. nih.govresearchgate.net

| Parameter | Details | Source |

| Technique | Ultra-High Performance Liquid Chromatography (UHPLC) | nih.gov |

| Key Advantage | Faster analysis (e.g., 13.5 min vs 60 min for HPLC), higher resolution, and sensitivity | nih.govresearchgate.netchromatographytoday.com |

| Stationary Phase | Columns with <2 µm particle size (e.g., Hypersil C18 GOLD) | diva-portal.orgchromatographytoday.com |

| Mobile Phase | Gradient elution, commonly with water and methanol/acetonitrile containing 0.1% formic acid | nih.govfrontiersin.org |

| Application | High-throughput screening, quantification of multiple phenolic glycosides in complex samples | diva-portal.orgresearchgate.net |

Mass Spectrometry-Based Characterization of this compound and its Metabolites

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of this compound and its metabolites. d-nb.info When coupled with a chromatographic system (LC-MS), it provides data on both the retention time and the mass-to-charge ratio (m/z) of a compound, offering a high degree of specificity. frontiersin.org For phenolic glycosides like this compound, MS is generally more sensitive than UV detection, allowing for the detection of lower concentrations. nih.gov

In MS analysis, molecules are ionized and their m/z is measured. Tandem mass spectrometry (MS/MS) takes this a step further by selecting an ion of a specific m/z (a precursor ion), fragmenting it, and then analyzing the m/z of the resulting fragment ions. This fragmentation pattern provides a structural fingerprint that is highly specific to the molecule, enabling confident identification of known compounds and aiding in the structural elucidation of novel ones. sci-hub.se This technique has been instrumental in identifying not only this compound but also a wide array of related compounds in Populus species. nih.govresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar, thermally labile molecules like this compound, while Time-of-Flight (TOF) mass analyzers provide high mass accuracy. researchgate.net The combination, UHPLC-ESI-TOF/MS, is a powerful platform for the analysis of phenolic glycosides. nih.govresearchgate.net

Analyses are typically performed in negative ionization mode. nih.gov A notable characteristic in the analysis of this compound and other phenolic glycosides is the frequent observation of formic acid adducts, [M-H+HCOOH]⁻, which often appear as the base peak in the mass spectrum, especially when formic acid is used as a mobile phase additive. nih.govnih.gov The deprotonated molecular ion [M-H]⁻ may also be present, though often at a lower intensity. nih.gov The high mass accuracy of TOF-MS allows for the determination of the elemental composition of the detected ions, which is crucial for confirming the identity of compounds like this compound and for tentatively identifying novel, related structures without the need for authentic standards. nih.govresearchgate.net

| Parameter | Details | Source |

| Technique | Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF/MS) | nih.govresearchgate.net |

| Ionization Mode | Typically negative ion mode [M-H]⁻ | nih.gov |

| Observed Ions | Deprotonated molecular ion [M-H]⁻ and formic acid adducts [M-H+HCOOH]⁻ | nih.govnih.gov |

| Analyzer | Time-of-Flight (TOF) provides high mass accuracy | researchgate.net |

| Coupling | Often coupled with UHPLC for high-resolution separation and identification | nih.govresearchgate.net |

| Application | Identification and quantification of phenolic glycosides, tentative identification of novel compounds | nih.govresearchgate.net |

Pyrolysis-Molecular Beam Mass Spectrometry (py-MBMS) is a high-throughput analytical technique used for the rapid chemical characterization of complex organic materials, including plant biomass, with minimal sample preparation. ontosight.ainih.gov In this method, the sample is rapidly heated to high temperatures (pyrolyzed) in the absence of oxygen, causing it to decompose into smaller, volatile fragments. ontosight.ai These fragments are then formed into a molecular beam and analyzed by a mass spectrometer. ontosight.ai

Py-MBMS has been successfully applied as a rapid screening tool to estimate the relative abundance of extractable aromatic secondary metabolites, including this compound conjugates, in Populus leaf tissue. osti.gov The technique generates a complex mass spectrum, or fingerprint, of the sample. While direct quantification is challenging, specific ions in the py-MBMS spectra can be correlated with the abundance of certain metabolites as determined by more conventional methods like GC/MS. osti.gov For example, ions at m/z 68, 71, 77, 91, 94, 105, 107, 108, and 122 have been shown to correlate with the abundance of extractable aromatic metabolites. osti.gov This allows for the development of predictive models to rapidly screen large populations of plants, prioritizing samples that require more detailed and time-consuming comprehensive analysis. nih.govosti.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique for visualizing the spatial distribution of molecules within biological tissues without the need for extensive sample preparation. shimadzu.com This method allows for the in situ analysis of this compound, providing valuable insights into its localization within plant structures. researchgate.net

In studies on hybrid poplar, MALDI-MSI has been successfully used to map the distribution of this compound. researchgate.net For these experiments, tissue sections are coated with a matrix, such as 2,5-dihydroxybenzoic acid, which co-crystallizes with the analyte. researchgate.net A laser is then fired across the tissue surface, desorbing and ionizing the matrix and the embedded analytes. nih.gov The resulting ions are analyzed by a mass spectrometer to generate a mass spectrum for each laser spot, creating a chemical map of the tissue. nih.gov Research has shown this compound detected as a potassium adduct [M+K]⁺ at m/z 429.096. researchgate.net This technique preserves the anatomical integrity of the sample, offering a distinct advantage over methods that require tissue homogenization. shimadzu.comresearchgate.net The integration of ion mobility spectrometry with MALDI-MSI can further enhance data acquisition by improving mass resolution. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. wikipedia.orgthermofisher.com For non-volatile molecules like this compound, a chemical modification step known as derivatization is necessary to increase their volatility and thermal stability for GC analysis. gcms.czsigmaaldrich.comnih.gov

The most common derivatization method involves a two-step process: methoxyamination followed by silylation. gcms.czshimadzu.com Methoxyamination targets carbonyl groups, while silylation agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.commdpi.com This process reduces the polarity of this compound and makes it suitable for GC separation. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. wikipedia.org The separated compounds then enter the mass spectrometer, which ionizes them and fragments them into characteristic patterns. wikipedia.org These fragmentation patterns, along with the retention time from the GC, allow for the identification and quantification of this compound and other metabolites. nih.govresearchgate.net GC-MS is considered a "gold standard" for the specific identification of substances due to its high specificity. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and versatile technique for analyzing a wide range of metabolites, including this compound, in complex biological samples. theses.czresearchgate.netnih.gov This method couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, an extract from a biological sample is injected into an LC system. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the compounds based on their physicochemical properties, such as polarity. nih.gov For polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) can be employed, while reversed-phase chromatography is suitable for semi-polar compounds. nih.gov

After separation, the compounds are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS that is well-suited for polar molecules. nih.gov The tandem mass spectrometry (MS/MS) capability, often using a triple quadrupole (QqQ) or quadrupole time-of-flight (QTOF) instrument, allows for highly selective and sensitive detection. nih.gov In targeted analysis, specific precursor-to-product ion transitions are monitored (Selected Reaction Monitoring, SRM), which provides excellent quantitation. nih.govmdpi.com This approach has been used for the metabolite profiling of various compounds in Populus species. researchgate.net

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for determining the chemical structure of molecules like this compound and for quantifying their presence in samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. fepbl.commdpi.com It is based on the magnetic properties of atomic nuclei and can be used to determine the connectivity and spatial arrangement of atoms within a molecule. libretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the structural elucidation of this compound. mdpi.comresearchgate.net

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. mdpi.com

¹³C NMR (Carbon NMR): Reveals the types of carbon atoms present in the molecule (e.g., aromatic, aliphatic, carbonyl). nih.gov

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different nuclei, which is crucial for piecing together the complete molecular structure. mdpi.commdpi.com

NMR is highly reproducible and can also be used for quantitative analysis (qNMR) without the need for identical reference standards for every compound, which is a significant advantage. mdpi.com

Table 1: Representative NMR Data for this compound (Note: Chemical shifts (δ) are reported in ppm and are dependent on the solvent used. The data below is a generalized representation based on available literature.)

| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| Benzoyl C=O | - | ~166 |

| Aromatic (Benzoyl) | ~7.4-8.1 | ~128-134 |

| Aromatic (Salicin) | ~6.9-7.3 | ~116-157 |

| Anomeric H (Glucose) | ~5.1 | ~101 |

| Glucose Moiety | ~3.4-5.5 | ~61-78 |

| CH₂OH (Salicin) | ~4.6 | ~60 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. measurlabs.comwikipedia.org It works by measuring the absorption of infrared radiation by the sample, which causes the chemical bonds to vibrate. masterorganicchemistry.com Different types of bonds (e.g., O-H, C=O, C-O, C-H) absorb IR radiation at characteristic frequencies. libretexts.org

The IR spectrum of this compound would exhibit absorption bands corresponding to its key functional groups:

A broad band for the hydroxyl (-OH) groups of the glucose unit.

A strong absorption for the carbonyl (C=O) group of the benzoate (B1203000) ester.

Bands corresponding to the C-H stretching of the aromatic rings and the aliphatic CH₂ group.

Absorptions for the C-O bonds of the ether, alcohol, and ester groups.

While IR spectroscopy is excellent for identifying functional groups, it generally does not provide the detailed structural information that NMR does and is often used in conjunction with other methods. measurlabs.com

Application of Untargeted and Targeted Metabolomics in this compound Studies

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. frontiersin.orgfrontiersin.org This approach is crucial for understanding the biochemical pathways and responses of organisms to various stimuli. Both untargeted and targeted strategies are applied in research involving this compound. frontiersin.orgfrontiersin.org

Untargeted Metabolomics: This discovery-driven approach attempts to analyze all detectable metabolites in a sample simultaneously, without pre-selecting specific compounds. frontiersin.orgcreative-proteomics.com It is particularly useful for generating new hypotheses and identifying unexpected metabolic changes. frontiersin.org Analytical platforms like GC-MS and LC-MS are commonly used to generate complex metabolic profiles. frontiersin.orgfrontiersin.org For instance, an untargeted analysis of Populus leaves might reveal broad changes in the levels of this compound, other salicinoids, and related phenolic compounds in response to environmental stress. nih.gov

Targeted Metabolomics: This hypothesis-driven approach focuses on the precise and sensitive quantification of a specific, predefined group of metabolites, such as this compound and its known derivatives. frontiersin.org Techniques like LC-MS/MS operating in SRM mode are ideal for this purpose due to their high selectivity and sensitivity. nih.govmdpi.com Targeted studies allow for the accurate validation of hypotheses generated from untargeted experiments or for monitoring specific metabolic pathways of interest. mdpi.com

Often, a combination of both approaches is employed. Untargeted metabolomics provides a broad overview of metabolic alterations, while targeted metabolomics is used to validate and accurately quantify the changes in key compounds like this compound. mdpi.comfrontiersin.org

Metabolomic Profiling in Response to Genetic and Environmental Perturbations

Metabolomics provides a powerful lens through which to observe the dynamic changes in the chemical composition of an organism in response to various stimuli. nih.gov This approach is particularly insightful for understanding the regulation and function of specialized metabolites like this compound.

Genetic Perturbations:

The influence of genetic modifications on the metabolome, including the abundance of this compound, has been a key area of investigation. nih.gov Studies involving genetic perturbations in plants, such as Arabidopsis thaliana, have demonstrated that single gene mutations can lead to significant and specific changes in the metabolite profile. nih.gov While many mutations result in localized changes within the metabolic network, affecting only a small number of metabolites, others can have more widespread consequences. nih.gov In the context of this compound, which is prevalent in species like poplar, genetic modifications affecting the phenylpropanoid pathway—the biosynthetic origin of this compound—are of particular interest. By creating and analyzing knockout or overexpressing mutants for genes in this pathway, researchers can elucidate the precise biosynthetic steps leading to this compound and identify regulatory genes that control its production. For instance, a comparative metabolomic analysis of wild-type and genetically modified poplar, using techniques like untargeted ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS), can reveal correlations between gene function and this compound accumulation. frontiersin.orgresearchgate.net

Environmental Perturbations:

Environmental metabolomics focuses on characterizing the interactions of organisms with their environment at a molecular level. researchgate.net The metabolome is highly sensitive to external factors, and studying these changes provides insights into an organism's response to stress and adaptation. nih.govresearchgate.net For plants producing this compound, environmental stressors such as herbivory, pathogen attack, nutrient availability, and abiotic factors like drought or UV radiation can significantly alter its concentration. Metabolomic studies have shown that such stressors can trigger broad shifts in the plant's chemical defense profile, often involving the upregulation of phenolic compounds like this compound. researchgate.net For example, exposing poplar trees to mechanical damage, simulating herbivory, can lead to an increased accumulation of this compound and related salicinoids in the leaves. By employing metabolomic profiling, researchers can map these chemical responses and understand the ecological role of this compound as a defense compound.

Table 1: Key Research Findings from Metabolomic Profiling of this compound

| Perturbation Type | Organism/System | Key Findings | Analytical Techniques |

| Genetic | Populus species | Identification of genes in the phenylpropanoid pathway influencing this compound levels. | UPLC-MS/MS, GC-MS frontiersin.org |

| Genetic | Arabidopsis thaliana | Single gene mutations can cause localized or systemic changes in the metabolome. nih.gov | Metabolite Profiling nih.gov |

| Environmental | Populus species | Increased this compound accumulation in response to simulated herbivory. | UPLC-MS researchgate.net |

| Environmental | Various Plant Species | Environmental stressors induce significant changes in the plant metabolome, including defense compounds. researchgate.netresearchgate.net | Environmental Metabolomics researchgate.netresearchgate.net |

Chemometric and Bioinformatic Approaches in this compound Metabolomics

The large and complex datasets generated by metabolomic studies necessitate the use of sophisticated data analysis tools. Chemometrics, which applies mathematical and statistical methods to chemical data, and bioinformatics are indispensable for extracting meaningful biological information from metabolomic profiles that include this compound. usamvcluj.robioinformaticsreview.com

Chemometric Methods:

Supervised methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA), are employed to build predictive models that can classify samples based on their metabolic fingerprint. These models can identify the metabolites, including this compound, that are most influential in discriminating between different experimental groups (e.g., genetically modified vs. wild-type).

Bioinformatic Tools:

Bioinformatic platforms are essential for processing raw metabolomic data and for the annotation and identification of metabolites. usamvcluj.ro Tools like MetScape allow for the visualization of metabolomic data in the context of metabolic pathways, helping to understand the broader biochemical implications of changes in this compound levels. usamvcluj.ro Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Human Metabolome Database (HMDB) are used to putatively identify metabolites based on their mass-to-charge ratio and fragmentation patterns obtained from mass spectrometry. usamvcluj.ro

The integration of metabolomic data with other 'omics' data, such as genomics and transcriptomics, is a powerful approach in systems biology. usamvcluj.roresearchgate.net By correlating changes in this compound levels with gene expression patterns, researchers can identify candidate genes involved in its biosynthesis, transport, and degradation.

Table 2: Application of Chemometric and Bioinformatic Tools in this compound Research

| Tool/Approach | Application in this compound Metabolomics | Example |

| Principal Component Analysis (PCA) | Unsupervised analysis to visualize sample groupings and identify outliers. metabolomics.se | Differentiating metabolic profiles of poplar genotypes with varying this compound content. |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised analysis to identify metabolites that discriminate between experimental groups. | Identifying this compound as a key biomarker in response to environmental stress. |

| MetScape | Visualization of this compound within the context of the phenylpropanoid pathway. usamvcluj.ro | Mapping the metabolic network connected to this compound. |

| KEGG/HMDB | Putative identification of this compound and related metabolites from MS data. usamvcluj.ro | Annotating peaks in a UPLC-MS chromatogram. |

| Integrated 'Omics' | Correlating this compound abundance with gene expression data. researchgate.net | Identifying candidate biosynthetic genes for this compound. |

Development and Validation of Novel Analytical Methods for this compound

The accurate and reliable quantification of this compound requires the development and validation of robust analytical methods. researchgate.netelsevier.com This process ensures that the method is suitable for its intended purpose, whether for routine quality control or for cutting-edge research. researchgate.netelsevier.com

Method Development:

The development of an analytical method for this compound typically involves several key steps. The initial phase includes a thorough literature survey to understand the physicochemical properties of this compound and to identify previously used analytical techniques. researchgate.net Based on this information, a suitable analytical platform is chosen. For a compound like this compound, which is a moderately polar glycoside, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) coupled with a suitable detector are common choices. researchgate.netscribd.comijrpc.com

Method optimization is a critical step and involves systematically adjusting parameters to achieve the desired performance characteristics. For an HPLC or UPLC method, this includes selecting the appropriate stationary phase (e.g., a C18 column), optimizing the mobile phase composition (e.g., a gradient of water and acetonitrile with a small amount of acid), setting the column temperature, and adjusting the flow rate to ensure good separation of this compound from other matrix components. scribd.comyoutube.com When mass spectrometry (MS) is used for detection, the ionization source parameters (e.g., electrospray ionization settings) and mass analyzer settings are optimized for maximum sensitivity and specificity for this compound. youtube.commeasurlabs.com

Method Validation:

Once a method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netijrpc.com Validation ensures the reliability and consistency of the analytical data. The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is often demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix. ijrpc.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards of known concentration and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery experiments, where a known amount of this compound is added to a sample matrix and the recovery is calculated. ijrpc.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). ijrpc.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Novel Analytical Techniques:

Recent advancements in analytical instrumentation have led to the development of more powerful methods for this compound analysis. UPLC coupled with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap mass analyzers, offers enhanced sensitivity, speed, and the ability to perform accurate mass measurements, which aids in the confident identification of this compound and its metabolites. youtube.commeasurlabs.com Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion, which is invaluable for confirming the identity of this compound in complex mixtures. researchgate.netmeasurlabs.com Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the definitive structural elucidation of this compound and its novel derivatives, especially when isolated in pure form. hyphadiscovery.comgu.selibretexts.orgnih.gov

Structure Activity Relationship Sar Investigations of Tremuloidin

Theoretical Frameworks and Computational Models for Tremuloidin SAR

The investigation of Structure-Activity Relationships relies on both experimental testing and theoretical models to predict the biological activity of chemical compounds. oncodesign-services.com While direct computational SAR studies specifically targeting this compound are not extensively detailed in current literature, the established theoretical frameworks provide a clear path for future research.

Quantitative Structure-Activity Relationship (QSAR) is a key theoretical approach that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. scribd.com This technique uses computational descriptors to quantify molecular features responsible for a substance's activity, which can help in designing more effective compounds. cabidigitallibrary.org For this compound, a QSAR study would involve compiling a dataset of this compound analogs and their measured biological activities, then using statistical methods to create a predictive model.

Computational Models such as molecular docking and molecular dynamics simulations are powerful tools for elucidating SAR at a molecular level. oncodesign-services.com